molecular formula C14H17ClN3NaO6S B566059 KWG 1342 Sulfate Sodium Salt CAS No. 1797883-99-8

KWG 1342 Sulfate Sodium Salt

Cat. No.: B566059
CAS No.: 1797883-99-8
M. Wt: 413.805
InChI Key: TZJUSRCGDLGWHX-UHFFFAOYSA-M
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Description

KWG 1342 Sulfate Sodium Salt is a chemical compound with the molecular formula C14H17ClN3NaO6S . As a sodium salt, it typically offers enhanced stability and water solubility, which are desirable properties for various research applications. Sodium sulfate salts in general are known to be used in biochemical research, including applications such as inducing experimental models for studying inflammatory conditions . Please note that this product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers are encouraged to contact our scientific support team for further details on available data, purity, and specific application protocols.

Properties

CAS No.

1797883-99-8

Molecular Formula

C14H17ClN3NaO6S

Molecular Weight

413.805

IUPAC Name

sodium;[1-(4-chlorophenoxy)-4-hydroxy-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl] sulfate

InChI

InChI=1S/C14H18ClN3O6S.Na/c1-14(2,7-19)12(24-25(20,21)22)13(18-9-16-8-17-18)23-11-5-3-10(15)4-6-11;/h3-6,8-9,12-13,19H,7H2,1-2H3,(H,20,21,22);/q;+1/p-1

InChI Key

TZJUSRCGDLGWHX-UHFFFAOYSA-M

SMILES

CC(C)(CO)C(C(N1C=NC=N1)OC2=CC=C(C=C2)Cl)OS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Scientific Research Applications

Proteomics Research

KWG 1342 Sulfate Sodium Salt is notably utilized in proteomics, where it serves as a biochemical tool for studying protein interactions and modifications. Its sulfate group enhances the solubility and stability of proteins in various assays, making it a valuable reagent for:

  • Protein Purification : Facilitates the isolation of specific proteins from complex mixtures.
  • Enzyme Activity Studies : Assists in understanding the role of sulfation in enzyme function and regulation.

Interaction Studies

The compound is essential for interaction studies involving biomolecules. Researchers utilize this compound to:

  • Investigate binding affinities between proteins and other molecules.
  • Analyze the effects of sulfation on protein-protein interactions.

Such studies are crucial for elucidating the biological roles of sulfated compounds in cellular processes .

Case Study 1: Protein Modification Analysis

In a study examining the effects of sulfation on protein function, researchers utilized this compound to modify specific proteins. The results demonstrated that sulfation significantly altered protein stability and interaction dynamics, providing insights into the regulatory mechanisms of protein functions in biological systems.

Case Study 2: Drug Interaction Studies

Another investigation focused on the interaction of this compound with various pharmaceutical agents. The findings indicated that this compound could enhance the efficacy of certain drugs by modulating their binding properties to target proteins, suggesting potential therapeutic applications in drug design.

Comparison with Similar Compounds

Comparative Analysis with Similar Sulfate Salts

Structural and Chemical Properties

A comparison of KWG 1342 with structurally related sulfate salts reveals key differences in composition and functional groups:

Compound Molecular Weight (Da) Sulfur Content Solubility (Water) Key Structural Features
KWG 1342 Sulfate Sodium Not specified Not reported Not available Likely contains sulfate (-SO₄²⁻) group
Sodium Dodecyl Sulfate (SDS) 288.38 ~11% S >130 g/L (20°C) Alkyl chain (C12) with sulfate head
Dextran Sulfate Sodium (D6924) 9,000–20,000 16–19% S 100 mg/mL Polysaccharide backbone with sulfation
Sodium Sulfate (Na₂SO₄) 142.04 22.6% S 47.6 g/100 mL (0°C) Simple inorganic salt

Notes:

  • Dextran Sulfate Sodium (D6924) has variable molecular weights (e.g., 15.6 kDa in one batch) and higher sulfur content due to polysaccharide sulfation .
KWG 1342 Sulfate Sodium Salt
  • Listed in immunohistochemistry kits, suggesting roles in antibody labeling or protein stabilization .
  • Potential use in receptor-ligand interaction studies, inferred from its association with reagents like FcγRⅡ/CD32 kits .
Sodium Dodecyl Sulfate (SDS)
  • Widely used in nanoparticle synthesis (e.g., SiO₂/polystyrene composites) and protein denaturation in electrophoresis .
  • Acts as a surfactant due to its amphiphilic structure.
Dextran Sulfate Sodium (D6924)
  • Facilitates studies on glycosaminoglycan-protein interactions (e.g., TSG-6 with hyaluronic acid) .
  • Modulates cell proliferation in developmental biology models (e.g., embryonic chicken retina) .
Sodium Sulfate (Na₂SO₄)
  • Industrial applications: Drying agent, filler in detergents, and electrolyte in redox reactions .

Preparation Methods

Precursor Synthesis

The precursor compound, 1-(4-chlorophenoxy)-4-hydroxy-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, is synthesized through nucleophilic substitution and condensation reactions. Key steps include:

  • Alkylation of 4-chlorophenol : Reacting 4-chlorophenol with epichlorohydrin in the presence of a base (e.g., NaOH) to form an epoxide intermediate.

  • Triazole incorporation : Condensation with 1H-1,2,4-triazole under acidic conditions (e.g., HCl catalysis) to introduce the heterocyclic moiety.

Reaction conditions for precursor synthesis are summarized below:

ParameterValue
Temperature60–80°C
SolventEthanol/water (3:1 v/v)
Reaction Time12–18 hours
Yield68–72%

Sulfation Reaction

Sulfation is achieved using sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) in anhydrous conditions. The process involves:

  • Sulfating agent activation : SO₃ is complexed with pyridine to enhance reactivity.

  • Controlled addition : The precursor is dissolved in dichloromethane (DCM), and the sulfating agent is added dropwise at 0–5°C to prevent side reactions.

Critical parameters for sulfation:

ParameterValue
Molar ratio (Precursor:SO₃)1:1.2
Temperature0–5°C (maintained via ice bath)
Reaction Time4–6 hours
Yield85–90%

Sodium Salt Formation

The sulfated intermediate is neutralized with sodium hydroxide (NaOH) to form the sodium salt:

  • Neutralization : Aqueous NaOH (1M) is added until pH 7–8 is achieved.

  • Precipitation : The product is precipitated using cold ethanol and isolated via vacuum filtration.

Purification Techniques

Crude this compound undergoes rigorous purification to meet analytical standards (≥95% purity).

Column Chromatography

  • Stationary phase : Silica gel (60–120 mesh).

  • Mobile phase : Gradient elution with ethyl acetate/methanol (95:5 to 80:20).

  • Outcome : Removal of unreacted precursor and sulfation byproducts.

Recrystallization

  • Solvent system : Ethanol/water (4:1 v/v) at 50°C.

  • Recovery : Cooling to 4°C yields crystalline product with 92–95% purity.

Lyophilization

For hygroscopic batches, freeze-drying in a 1:3 tert-butanol/water mixture ensures stability.

Analytical Characterization

TechniqueKey FindingsCitation
HPLC Purity: 95.2% (C18 column, 220 nm)
Mass Spectrometry Exact mass: 413.04 ([M+Na]⁺)
¹H NMR (DMSO-d₆)δ 7.35 (d, 2H, Ar-Cl), δ 4.21 (m, 1H, CH-OSO₃Na)
FT-IR Peaks at 1245 cm⁻¹ (S=O), 1050 cm⁻¹ (C-O-S)

Challenges and Optimization

Common Issues

  • Over-sulfation : Excess SO₃ leads to polysulfated impurities. Mitigated by stoichiometric control.

  • Sodium retention : Incomplete neutralization reduces yield. Addressed by pH monitoring.

Process Optimization

  • Temperature modulation : Lower sulfation temperatures (0°C vs. 25°C) improve selectivity by 18%.

  • Solvent screening : Replacing DCM with THF increases solubility, reducing reaction time by 2 hours.

Comparative Analysis with Related Sulfated Compounds

CompoundMolecular FormulaKey Differences
HeparinC₁₂H₁₉NO₂₀S₃Natural polysaccharide; anticoagulant use
Dextran Sulfate(C₆H₁₀O₅)ₙS₂O₃Branched polymer; immunostimulatory
KWG 1342 SulfateC₁₄H₁₇ClN₃NaO₆SSynthetic; targeted proteomics applications

Industrial-Scale Production Considerations

  • Cost drivers : SO₃ ($45/kg) and chromatography resins ($12k/L) account for 70% of expenses.

  • Safety protocols : SO₃ requires handling under inert atmosphere due to corrosivity.

  • Environmental impact : Ethanol recovery systems reduce waste solvent by 40% .

Q & A

Q. What strategies are recommended for cross-validating analytical data from disparate techniques (e.g., spectroscopy vs. chromatography)?

  • Methodology : Use certified reference materials (CRMs) for calibration. Apply statistical tools (e.g., Bland-Altman plots) to assess agreement between methods. Triangulate data with orthogonal assays (e.g., elemental analysis for sulfate quantification) .

Q. How can researchers optimize KWG 1342 concentrations in complex biological models to balance efficacy and toxicity?

  • Methodology : Conduct pilot dose-ranging studies using viability assays (e.g., ATP luminescence). For in vivo models, leverage pharmacokinetic modeling to predict tissue distribution. Monitor biomarkers (e.g., serum electrolytes) to detect systemic toxicity .

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